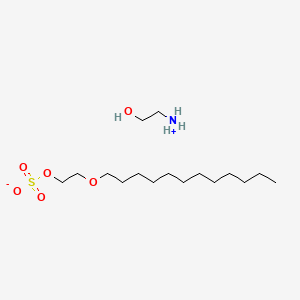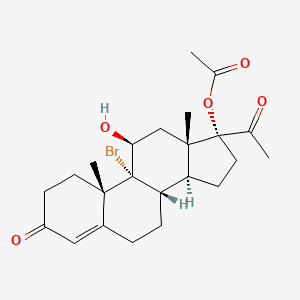
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is a synthetic steroid compound. It is characterized by the presence of a bromine atom at the 9th position, hydroxyl groups at the 11beta and 17 positions, and an acetate group at the 17th position. This compound is part of the pregnane steroid family and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 17 positions using hydroxylating agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Acetylation: Addition of an acetate group at the 17th position using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents in industrial reactors.
Efficient Hydroxylation: Employing continuous flow reactors for hydroxylation to ensure uniformity and efficiency.
Automated Acetylation: Utilizing automated systems for acetylation to maintain consistency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11beta,17-dihydroxy derivatives.
Substitution: Formation of 9-iodo or other substituted derivatives.
Scientific Research Applications
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate involves its interaction with specific molecular targets, including:
Steroid Receptors: Binding to glucocorticoid and mineralocorticoid receptors, modulating gene expression and cellular responses.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism, affecting the synthesis and degradation of endogenous steroids.
Comparison with Similar Compounds
Similar Compounds
Cortexolone 17-acetate: Similar structure but lacks the bromine atom at the 9th position.
Fluoroprednisolone: Contains a fluorine atom instead of bromine and additional hydroxyl groups.
Dexamethasone: A widely used synthetic steroid with different functional groups and higher potency.
Uniqueness
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
24320-15-8 |
|---|---|
Molecular Formula |
C23H31BrO5 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31BrO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
BSBKWSKMSCDDNJ-FQJIPJFPSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


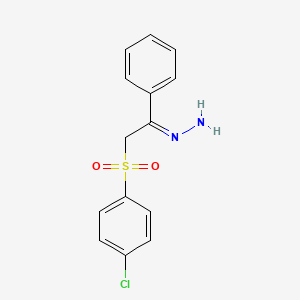
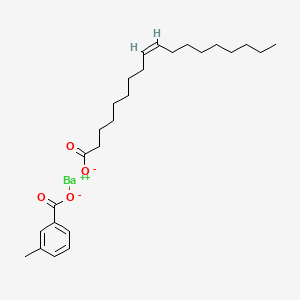
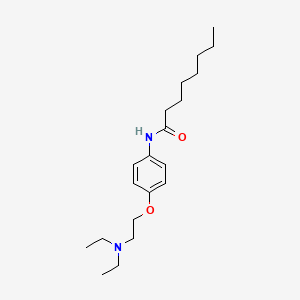
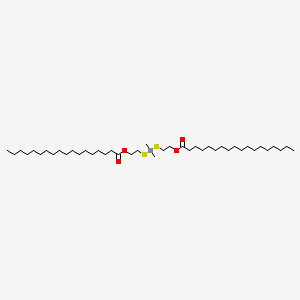
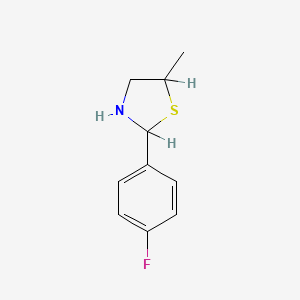
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
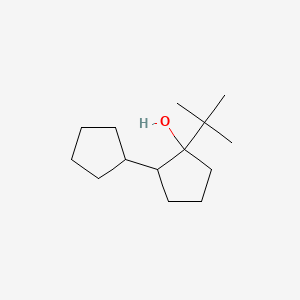
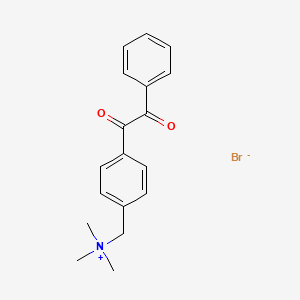

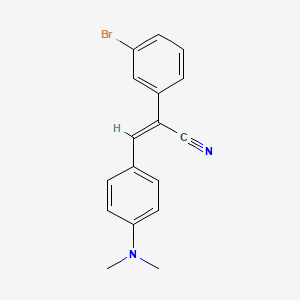
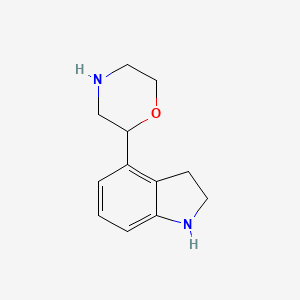
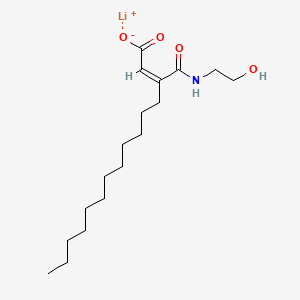
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
